molecular formula C21H20N4S B2768050 4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207055-37-5

4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

Cat. No. B2768050
CAS RN: 1207055-37-5
M. Wt: 360.48
InChI Key: PRDTYAKXYLPLOZ-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a thiazole-based compound that contains a triazole ring and a tolyl group. The compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of chemicals known for their potential in creating new materials with unique properties. For instance, research on similar thiazole derivatives has led to the development of isostructural compounds with significant structural characteristics suitable for further investigation in materials science. The structural determination through single-crystal diffraction highlights their potential in forming planar configurations, crucial for various applications ranging from optoelectronics to pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Corrosion Inhibition

Thiazoles have been extensively studied for their corrosion inhibition properties, indicating potential applications in protecting metals like copper from corrosion, especially in harsh chemical environments. This application is significant for industries looking to extend the lifespan of their metal components without resorting to environmentally harmful treatments (Farahati et al., 2019).

Antioxidant and Urease Inhibition

Investigations into the biological activity of thiazole derivatives have uncovered compounds with notable antioxidant and urease inhibitory activities. These findings suggest therapeutic potential, highlighting the role of thiazole compounds in developing new treatments for diseases associated with oxidative stress and urease-related conditions (Khan et al., 2010).

Anticancer Activity

Certain thiazolyl-pyrazoline derivatives, closely related to the compound , have shown significant EGFR TK inhibitory activity, which is a promising lead for anticancer drug development. This application underlines the compound's potential role in targeted cancer therapies, offering a foundation for future research into specific cancer types (Lv et al., 2011).

properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4S/c1-13-5-8-17(9-6-13)25-16(4)20(23-24-25)21-22-19(12-26-21)18-10-7-14(2)11-15(18)3/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDTYAKXYLPLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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